molecular formula C7H12O3 B13428006 2-(2-Methoxycyclobutyl)acetic acid

2-(2-Methoxycyclobutyl)acetic acid

Cat. No.: B13428006
M. Wt: 144.17 g/mol
InChI Key: XELYUJKPBAOADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxycyclobutyl)acetic acid is an organic compound with the molecular formula C7H12O3 It is a derivative of cyclobutane, featuring a methoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxycyclobutyl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxycyclobutanone with a suitable acetic acid derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxycyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Methoxycyclobutyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Methoxycyclobutyl)acetic acid exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxycyclobutyl)acetic acid
  • 2-(2-Chlorocyclobutyl)acetic acid
  • 2-(2-Methylcyclobutyl)acetic acid

Uniqueness

2-(2-Methoxycyclobutyl)acetic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-(2-methoxycyclobutyl)acetic acid

InChI

InChI=1S/C7H12O3/c1-10-6-3-2-5(6)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)

InChI Key

XELYUJKPBAOADN-UHFFFAOYSA-N

Canonical SMILES

COC1CCC1CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.